

# sulfamonomethoxine removal rate various methods

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## Compound Focus: Sulfamonomethoxine

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## SMM Removal Methods: Performance Comparison

Removal Method / System	Key Conditions	Removal Efficiency	Time Required	Key Transformation Products/Pathways	Reference
<b>Bacillus sp. DLY-11 (Pure Strain)</b>	59.1°C, pH 7.10, 0.45 g/L MgSO <sub>4</sub> , 5% inoculation	98.8% of 20 mg/L	48 hours	Six potential products; pathways: <b>C-N bond cleavage, hydroxylation, novel SO<sub>2</sub> release</b>	[1]
<b>Aerobic Granular Sludge (AGS)</b>	Hydroxylamine (NH <sub>2</sub> OH) as substrate	60.43 ± 2.21 µg/g SS	Not Specified	Five major pathways: <b>acetylation, glucuronidation, deamination, SO<sub>2</sub> extrusion, δ cleavage</b> , and a new pathway via HAO	[2] [3]
<b>Nitrifying Microorganism Cooperation</b>	Co-culture of Ammonia-Oxidizing	Higher & irreversible	807 hours	Transformed differently by AOA+NOB co-	[4]

Removal Method / System	Key Conditions	Removal Efficiency	Time Required	Key Transformation Products/Pathways	Reference
	Archaea (AOA) & Nitrite-Oxidizing Bacteria (NOB)	removal vs. AOA alone		culture, leading to <b>irreversible removal</b>	
<b>Aerobic Granular Sludge (AGS)</b>	Adsorption by microbial cells covered with Tightly Bound EPS (TB-EPS)	Higher adsorption capacity than cells alone or with Loosely Bound EPS	Not Specified	Adsorption primarily involves interaction with <b>aromatic proteins, fulvic acid-like substances, and nucleic acids</b> in EPS	[2] [3]

## Detailed Experimental Protocols

For researchers looking to replicate these studies, here are the detailed methodologies for two key approaches.

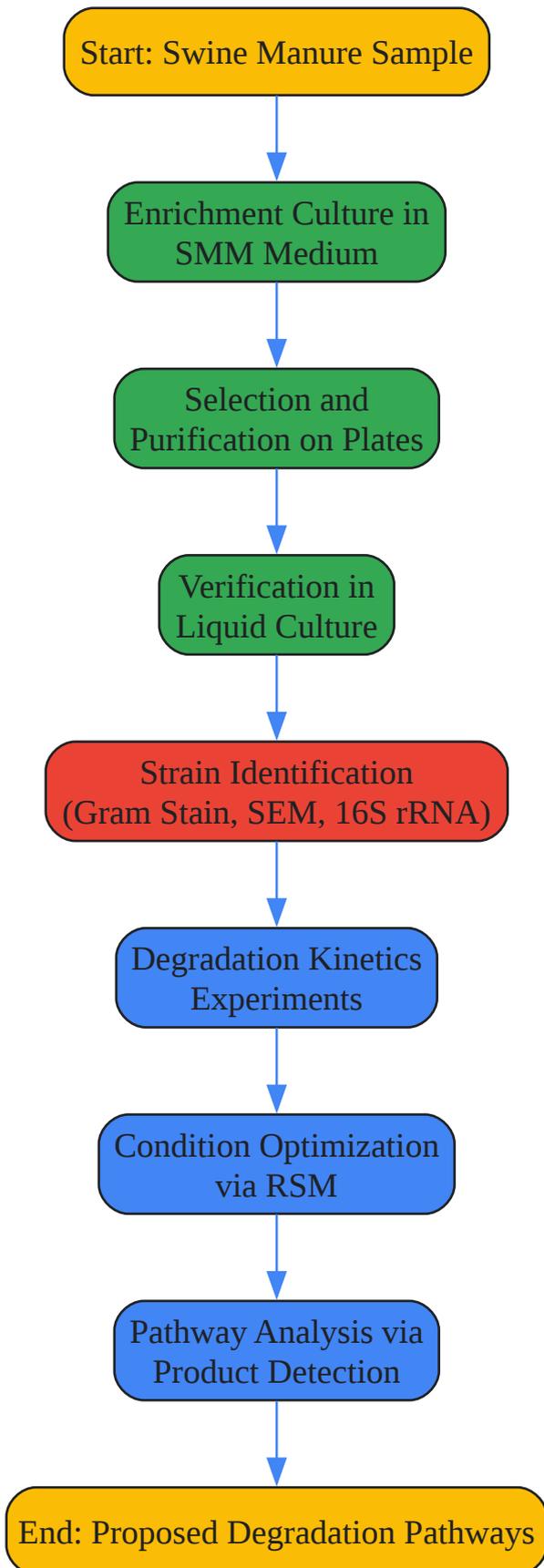
### Isolation, Optimization, and Degradation by *Bacillus* sp. DLY-11

This protocol outlines the process from isolating the strain to optimizing its degradation activity [1].

- **Strain Isolation Source:** The strain was isolated from aerobically composted swine manure.
- **Enrichment and Screening:**
  - **Enrichment Culture:** Manure samples were enriched in a sterile basal salt medium containing SMM as the sole carbon source.
  - **Selection and Purification:** Strains were progressively selected and purified on agar plates containing SMM. The degradation capability of isolated colonies was then verified in liquid culture.
- **Strain Identification:**
  - **Microscopy:** The selected strain was characterized using Gram staining and Scanning Electron Microscopy (SEM).

- **Genetic Analysis:** The strain was identified via 16S rRNA gene sequencing and phylogenetic analysis.
- **Degradation Kinetics Experiments:**
  - **Seed Culture Preparation:** The strain was pre-cultured in LB medium for 12 hours at 30°C and 160 rpm.
  - **Biodegradation Test:** The seed culture was inoculated (3% v/v) into a base medium containing 20 mg/L SMM (pH 7.0) and incubated under the same conditions. Samples were taken at set intervals (0, 1, 3, 6, 10, 24, 36, 48 h) to measure residual SMM and plot degradation kinetics.
- **Condition Optimization:**
  - **Response Surface Methodology (RSM):** A Box-Behnken design was used to optimize key parameters, including temperature (59.1°C), pH (7.10), and MgSO<sub>4</sub> concentration (0.45 g/L).
- **Transformation Product Analysis:**
  - **Analysis Technique:** The intermediates and final products of SMM degradation were identified using high-performance liquid chromatography or mass spectrometry to propose degradation pathways.

The workflow for this multi-stage experimental process is illustrated below:



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## SMM Biotransformation in an Aerobic Granular Sludge (AGS) System

This protocol focuses on distinguishing between adsorption and biodegradation in AGS and identifying the role of specific enzymes [2] [3].

- **Batch Experiments for Removal Pathways:**
  - **System Setup:** Set up batch experiments with active AGS in a suitable aqueous medium spiked with SMM.
  - **Control for Adsorption:** Run parallel experiments with autoclaved or sodium azide-inactivated sludge to measure the contribution of adsorption separately.
  - **EPS Adsorption Test:** Isolate Loosely Bound EPS (LB-EPS) and Tightly Bound EPS (TB-EPS) from the sludge. Conduct binding tests by mixing EPS solutions with SMM and measuring the concentration change.
- **Characterization of EPS-SMM Interaction:**
  - **Spectroscopic Analysis:** Use spectroscopic techniques including Three-Dimensional Excitation-Emission Matrix (3D-EEM), UV-Vis, and Fourier-Transform Infrared (FTIR) to investigate the binding mechanisms between EPS and SMM.
- **Role of Functional Microbes/Enzymes:**
  - **Substrate Addition:** Perform batch tests by adding different substrates to the AGS system: **NH<sub>2</sub>OH (hydroxylamine), NH<sub>4</sub>Cl, NaNO<sub>3</sub>, and NaNO<sub>2</sub>.**
  - **Enzyme Inhibition:** Use specific inhibitors, such as **allylthiourea (ATU)** to inhibit ammonia monooxygenase (AMO) and **1-aminobenzotriazole (1-ABT)** to inhibit cytochrome P450 (CYP450). Compare the SMM removal rates with and without inhibitors.
- **Transformation Product Identification:**
  - **Analysis:** Use Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) to identify the intermediate products formed during SMM biotransformation and propose potential pathways.

## Key Research Insights

The data reveals several critical points for researchers:

- **Strain DLY-11** shows exceptionally high degradation efficiency under optimized conditions, making it a strong candidate for bioremediation applications [1].

- In complex systems like **Aerobic Granular Sludge**, biodegradation is more significant than adsorption. The presence of specific substrates like hydroxylamine and key enzymes (AMO, HAO, CYP450) plays a crucial role in the biotransformation process [2] [3] [4].
- **Cooperation between microbial communities** (e.g., AOA and NOB) can not only enhance removal efficiency but also make the biotransformation **irreversible**, preventing the reversion of transformation products back to SMM [4].

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